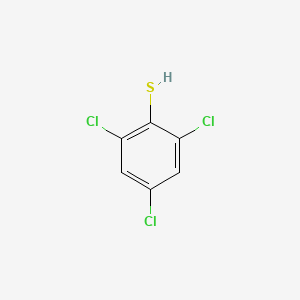

2,4,6-Trichlorobenzenethiol

Descripción general

Descripción

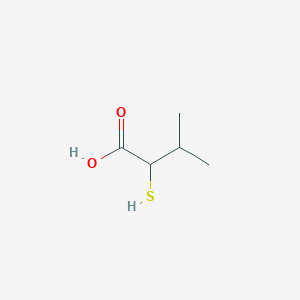

2,4,6-Trichlorobenzenethiol is a chlorinated aromatic compound that contains a thiol group. It is related to various other chlorinated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the provided papers do not directly discuss 2,4,6-Trichlorobenzenethiol, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of 2,4,6-Trichlorobenzenethiol.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with chlorinated aromatic starting materials. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of metal complexes of tris-tetrachlorobenzene-1,2-dithiol is reported, which involves the preparation of tristetrachlorobenzene-1,2-dithiolene complexes with various metals . These syntheses highlight the reactivity of chlorinated aromatic compounds and their ability to form complex structures.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of chlorine atoms and other functional groups attached to an aromatic ring. The presence of these substituents can significantly affect the electronic properties of the molecule. For example, the metal complexes of tris-tetrachlorobenzene-1,2-dithiol exhibit a range of oxidation states, indicating the influence of the chlorinated dithiolene ligands on the metal center .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including chlorination, oxidation, and complexation with metals. The reagent 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination reactions of activated arenes and for oxidative synthesis of heterocyclic compounds . The tris-tetrachlorobenzene-dithiolene complexes participate in electron-transfer series, which is a characteristic of tris-dithiolenes species .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chlorine atoms increases the molecular weight and can affect the solubility and volatility of the compound. The spectroscopic and magnetic data obtained from the tetrachlorobenzene-1,2-dithiolenes provide insights into the electronic structure and magnetic properties of these compounds . Additionally, the reactivity of these compounds in chemical reactions, such as chlorination and oxidation, is indicative of their chemical properties.

Aplicaciones Científicas De Investigación

Dielectric Properties and Molecular Relaxation

A study by Mazid, Enayetullah, & Walker (1981) focused on the dielectric properties of 2,4,6-tri-substituted phenols. They observed two sets of absorption curves for these compounds, attributing them to molecular relaxation and intramolecular processes.

Antioxidant Applications

Garman (1981) discussed the preparation of 2,4,6-Tris(hydroxybenzylthio)triazines, which have utility as antioxidants for polymers and other high molecular weight materials. This demonstrates a potential application in materials science (Garman, 1981).

Chemical Synthesis and Reactions

The work by Thorat, Bhong, & Karade (2013) detailed the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a recyclable hypervalent iodine(III) reagent, using 2,4,6-trichloro-1,3,5-triazine. This compound was applied in chlorination and oxidation reactions, showcasing its use in organic synthesis (Thorat, Bhong, & Karade, 2013).

Adsorption Studies

Pei et al. (2013) investigated the adsorption characteristics of 2,4,6-trichlorophenol on graphene and graphene oxide, providing insights into its potential use in environmental remediation and filtration technologies (Pei et al., 2013).

Catalytic Degradation in Wastewater Treatment

A study by Gaya et al. (2010) explored the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder. This research highlights its application in water treatment and purification processes (Gaya et al., 2010).

Soil Contamination Treatment

Cui et al. (2019) researched the use of biochar for immobilizing and degrading 2,4,6‐trichlorophenol in soils. This study is significant for environmental remediation, particularly in addressing soil contamination by chlorophenol compounds (Cui et al., 2019).

Polymer Synthesis

Kondo et al. (1990) discussed the synthesis of polymers containing triazinylthio groups through the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with alkanedithiols. This has implications in the field of polymer chemistry (Kondo et al., 1990).

Mecanismo De Acción

Mode of Action

It has been observed that when mixed with tetrafluoroethylene, it undergoes pyrolysis to form 2,2,3,3,4,7-hexafluoro-5,6-dichloro-2,3-dihydrobenzo[b]thiophene . This suggests that it can participate in chemical reactions under certain conditions, potentially interacting with other compounds or elements in its environment.

Biochemical Pathways

It’s known that the compound can undergo thermal transformations . More research is needed to fully understand the biochemical pathways it may affect.

Result of Action

Its transformation into other compounds through pyrolysis suggests that it could potentially have an effect on molecular structures under certain conditions .

Action Environment

The action of 2,4,6-Trichlorobenzenethiol can be influenced by environmental factors. For instance, the compound undergoes transformations when subjected to high temperatures in the presence of tetrafluoroethylene . This suggests that its action, efficacy, and stability could be affected by environmental conditions such as temperature and the presence of other chemicals.

Propiedades

IUPAC Name |

2,4,6-trichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXQIHPXUMNXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550045 | |

| Record name | 2,4,6-Trichlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorobenzenethiol | |

CAS RN |

24207-66-7 | |

| Record name | 2,4,6-Trichlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)